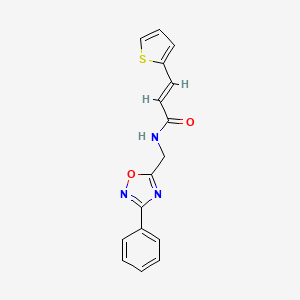![molecular formula C20H23N3O3S2 B2531785 N-{2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzolsulfonamid CAS No. 1325306-95-3](/img/structure/B2531785.png)
N-{2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzenesulfonamide" is a member of the arylsulfonamide family, which includes a variety of molecules with potential pharmacological properties. Arylsulfonamides have been studied for their roles in inhibiting pathways related to cancer growth, such as the hypoxia-inducible factor-1 (HIF-1) pathway, and for their potential as antidepressants and enzyme inhibitors .
Synthesis Analysis
The synthesis of arylsulfonamide derivatives often involves the formation of a pyrazole ring, which can be achieved through the ring closure reaction of prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . The synthesis process is crucial for ensuring the correct structure and purity of the compound, which in turn affects its biological activity and pharmacological potential.
Molecular Structure Analysis
The molecular structure of arylsulfonamides can significantly influence their biological activity. For instance, the presence of a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine moiety has been shown to confer strong inhibitory effects on HIF-1 activated transcription . Additionally, the conformation of these molecules in the solid state can differ, as seen in the crystal structures of related compounds, which may affect their activity in aqueous media .
Chemical Reactions Analysis
Arylsulfonamides can participate in various chemical reactions, including interactions with enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA). These interactions are often evaluated through inhibition studies, where the Ki values indicate the strength of the inhibition . The chemical reactivity of these compounds is essential for their potential therapeutic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylsulfonamides, such as water solubility, are critical for their pharmacological development. Poor water solubility can necessitate the use of specific formulations for drug delivery . Additionally, the electronic structure and drug-likeness properties of these compounds are important for their bioactivity and potential as medications . Some derivatives have shown interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, which are important for further studies in anti-tumor activity .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich unserer Verbindung von Interesse, haben sich als vielversprechend für antivirale Mittel erwiesen. Zum Beispiel:
- Verbindung 1: Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat zeigte eine inhibitorische Aktivität gegen Influenza A mit einem IC50 von 7,53 μmol/L und einem hohen Selektivitätsindex (SI) von 17,1 gegen das CoxB3-Virus .
- Verbindung 2: 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid zeigte eine starke antivirale Aktivität gegen Coxsackie B4-Virus mit IC50-Werten im Bereich von 0,4 bis 2,1 μg/mL .
Entzündungshemmende und analgetische Eigenschaften
Bestimmte Indolderivate zeigen entzündungshemmende und analgetische Wirkungen. Zum Beispiel:
- Verbindung 42: (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid zeigte entzündungshemmende und analgetische Aktivitäten .
Anti-Tuberkulose-Potenzial
Indolhaltige Verbindungen wurden auf ihre anti-tuberkulösen Eigenschaften hin untersucht:
- Verbindungen 80a, 80b, 81a, 82a und 83a: Diese 6-(4-substituierten Phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-Derivate zeigten eine starke anti-tuberkulöse Aktivität gegen Mycobacterium tuberculosis-Stämme .
Andere mögliche Anwendungen
Angesichts der vielfältigen biologischen Aktivitäten, die mit Indolderivaten verbunden sind, ist es wert, zusätzliche Bereiche wie antidiabetische, antimalarielle und anticholinesterase-Aktivitäten zu erforschen.
Zusammenfassend lässt sich sagen, dass „N-{2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methyl-4-propylbenzolsulfonamid“ vielversprechend in verschiedenen Bereichen ist und es zu einer faszinierenden Verbindung für weitere Forschung und therapeutische Entwicklung macht . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, können Sie gerne fragen! 😊
Wirkmechanismus
Target of action
The compound contains a pyrazole ring, which is a common moiety in many pharmaceutical drugs. Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target would depend on the exact structure of the compound and any modifications made to it.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-methyl-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-6-16-7-9-17(10-8-16)28(25,26)22(4)18-11-12-27-19(18)20(24)23-15(3)13-14(2)21-23/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVMHBNXLUEEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

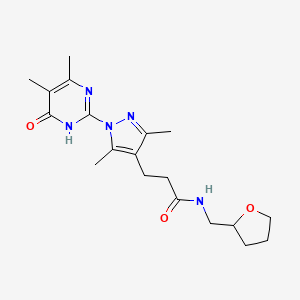

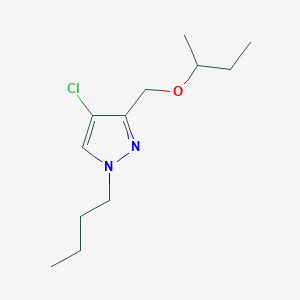
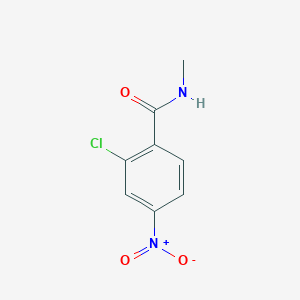
![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2531709.png)




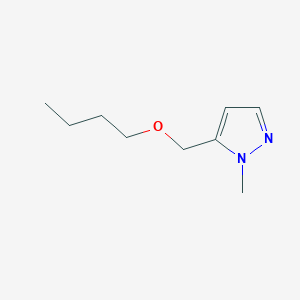
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
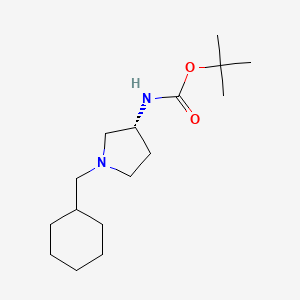
![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)
